molecular formula C21H22N2O5 B2986460 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide CAS No. 1421493-98-2

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

Cat. No. B2986460
CAS RN: 1421493-98-2
M. Wt: 382.416
InChI Key: NCNVKSZJTHDIOZ-UHFFFAOYSA-N
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Description

The compound “2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide” is a type of benzamide . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

The synthesis of similar benzamide compounds often starts from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of similar compounds is determined using spectroscopic and elemental methods . These methods include IR, 1H NMR, and 13C NMR spectroscopy .


Chemical Reactions Analysis

Benzamide compounds, including the one you mentioned, can exhibit various chemical reactions. For instance, they can show antioxidant activity, free radical scavenging, and metal chelating activity . Some synthesized compounds have shown more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Scientific Research Applications

  • Antimicrobial Applications and Molecular Docking Studies :

    • Research by (Talupur et al., 2021) involved synthesizing compounds with a structure similar to the specified compound, showing potential in antimicrobial applications. The study included molecular docking studies to understand their effectiveness.
  • Binding Affinity in Receptor Studies :

    • A study by (Kersey et al., 1996) highlighted a compound structurally related to 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide, demonstrating its ability to bind with high affinity to NK2 receptors. This suggests potential use in mapping antagonist binding sites of receptors.
  • Potential as Antiprion Agents :

    • Fiorino et al. (2012) explored benzamide derivatives, including compounds structurally similar to the mentioned compound, as potential antiprion agents. These compounds showed promising results in inhibiting the accumulation of prion proteins in cells (Fiorino et al., 2012).
  • Nucleophilic Behavior Studies :

    • Bolotin et al. (2016) investigated the nucleophilic properties of compounds including amidoximes and acetamidoximes, related to the queried compound. This research can provide insights into the chemical reactivity and potential applications of similar compounds (Bolotin et al., 2016).
  • Use in Synthesis of Novel Chemical Structures :

    • Research by (Chau et al., 1997) involved the synthesis of chemical structures using benzamide derivatives. These syntheses are crucial for understanding the versatility of compounds like 2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide in creating new molecular architectures.
  • Applications in Polymer Chemistry :

    • A study by (Sava et al., 2003) described the synthesis of new aromatic polyamides containing benzamide groups, highlighting the use of benzamide derivatives in advanced materials and polymer chemistry.
  • Insights into Chemical Reactions :

    • (Ooi and Wilson, 1981) conducted research on the thermal reactions of benzamidoxime derivatives. This research provides valuable information on the chemical behavior of similar compounds under specific conditions.

properties

IUPAC Name

2-[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]but-2-ynoxy]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-18-10-9-15(13-19(18)27-2)14-20(24)23-11-5-6-12-28-17-8-4-3-7-16(17)21(22)25/h3-4,7-10,13H,11-12,14H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNVKSZJTHDIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NCC#CCOC2=CC=CC=C2C(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(2-(3,4-Dimethoxyphenyl)acetamido)but-2-yn-1-yl)oxy)benzamide

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